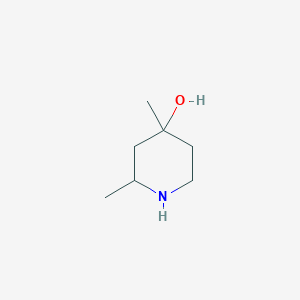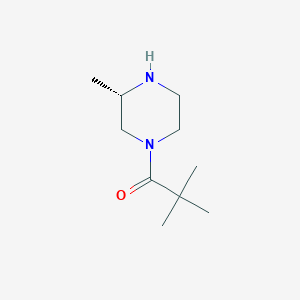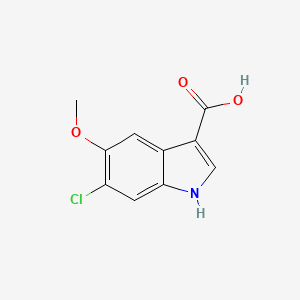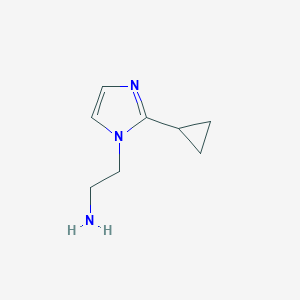
2,4-Dimethylpiperidin-4-ol
Descripción general
Descripción
2,4-Dimethylpiperidin-4-ol is a chemical compound with the molecular formula C7H15NO . It is used in pharmaceutical testing .
Synthesis Analysis
A series of novel piperidin-4-ol derivatives, which include 2,4-Dimethylpiperidin-4-ol, were designed, synthesized, and evaluated for potential treatment of HIV. The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of 2,4-Dimethylpiperidin-4-ol consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Two of the carbon atoms in the ring are substituted with methyl groups, and one of the carbon atoms is bonded to a hydroxyl group .Aplicaciones Científicas De Investigación
Stereochemistry and Synthesis : Studies have focused on the synthesis and stereochemistry of derivatives like 1,3-Dimethylpiperidin-4-ols. These derivatives, including their acetate, benzilate, and diphenylacetate esters, have been synthesized and analyzed for their configurations and conformations, contributing to the field of organic chemistry and molecular design (Casy & Jeffery, 1972).
Magnetic Resonance Studies : Research has been conducted on cis- and trans-2,6-Dimethylpiperidine, analyzing their configurations through proton magnetic resonance (PMR) spectroscopy. This research contributes to the understanding of molecular structures in chemistry (Booth, Little, & Feeney, 1968).
Pharmaceutical Chemistry : The compound has been used in the commercial synthesis of pharmaceutical products such as rihlocaine. This synthesis pathway highlights the application of 2,4-Dimethylpiperidin-4-ol derivatives in drug production (Murgagulova et al., 1998).
Chemical Affinity Studies : In biochemical research, 2,4-Dimethylpiperidin-4-ol derivatives have been used to identify binding proteins for certain compounds, showing its application in proteomics and drug design (Chang et al., 2011).
Corrosion Inhibition : N-heterocyclic amines, including derivatives of 2,4-Dimethylpiperidin-4-ol, have been studied as corrosion inhibitors for iron in acidic environments. This research is significant for materials science and engineering (Babić-Samardžija, Khaled, & Hackerman, 2005).
Thermochemistry : The standard molar enthalpies of formation for various methylpiperidine isomers, including 2,6-dimethylpiperidine, were determined. This study is important for understanding the thermodynamic properties of these compounds (Ribeiro da Silva et al., 2006).
Direcciones Futuras
The future directions of research on 2,4-Dimethylpiperidin-4-ol and its derivatives could involve further exploration of their potential therapeutic applications, particularly in the treatment of diseases like HIV . Additionally, more research could be done to fully understand their chemical properties and safety profiles .
Propiedades
IUPAC Name |
2,4-dimethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-5-7(2,9)3-4-8-6/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSNRINCDHFRRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpiperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol](/img/structure/B1457547.png)







![2-(1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B1457561.png)


